molecular formula C14H18N4O4 B153973 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide CAS No. 131426-29-4

6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide

Cat. No. B153973
M. Wt: 306.32 g/mol
InChI Key: FRKCSSCVWLUYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is also known as DMQP and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of DMQP is not fully understood. However, studies suggest that DMQP may exert its effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.

Biochemical And Physiological Effects

DMQP has been found to have various biochemical and physiological effects. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9. In vivo studies have shown that DMQP can reduce tumor growth in mice and improve cognitive function in rats.

Advantages And Limitations For Lab Experiments

One advantage of using DMQP in lab experiments is its potential as a multifunctional compound. DMQP has been found to have anticancer, neuroprotective, and anti-inflammatory properties, making it a useful tool for studying various diseases and conditions. However, one limitation of using DMQP in lab experiments is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for DMQP research. One area of interest is the development of DMQP analogs with improved solubility and bioavailability. Another area of interest is the study of DMQP in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of DMQP and its potential in treating various diseases and conditions.

Synthesis Methods

DMQP has been synthesized using different methods, including the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide, and the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide followed by reduction with NaBH4. Both methods have been reported to yield DMQP with high purity.

Scientific Research Applications

DMQP has been found to have potential in various research applications, including as an anticancer agent, a neuroprotective agent, and an anti-inflammatory agent. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

131426-29-4

Product Name

6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanehydrazide

InChI

InChI=1S/C14H18N4O4/c1-18-10-7-12(22-3)11(21-2)6-9(10)16-8(14(18)20)4-5-13(19)17-15/h6-7H,4-5,15H2,1-3H3,(H,17,19)

InChI Key

FRKCSSCVWLUYQH-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC

Other CAS RN

131426-29-4

synonyms

6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide
6,7-DMeO-MQPCH
DMEQ-hydrazide

Origin of Product

United States

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